molecular formula C12H23NO4 B558271 Boc-N-methyl-L-leucine CAS No. 53363-89-6

Boc-N-methyl-L-leucine

Cat. No.: B558271
CAS No.: 53363-89-6
M. Wt: 245,32 g/mole
InChI Key: YXJFAOXATCRIKU-UHFFFAOYSA-N
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Description

Boc-N-methyl-L-leucine, also known as N-tert-butoxycarbonyl-N-methyl-L-leucine, is an amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the leucine residue. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins, due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Boc-N-methyl-L-leucine, also known as Boc-N-Me-Leu-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that it is incorporated into during synthesis . The role of these targets can vary widely, as they are dependent on the specific peptide being synthesized.

Mode of Action

This compound interacts with its targets by being incorporated into peptide chains during synthesis . The Boc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed by treatment with strong acids such as trifluoroacetic acid .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the peptide it is incorporated into . As a modified amino acid, it can influence the structure and function of the peptide, potentially affecting protein-protein interactions, signal transduction pathways, or enzymatic reactions .

Pharmacokinetics

As a component of a peptide, its bioavailability would be influenced by factors such as the stability of the peptide, the presence of transporters, and the susceptibility to proteolytic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptide it is incorporated into . Peptides containing N-methylated amino acids like this compound have been shown to have increased proteolytic stability, increased membrane permeability, and altered conformation . These effects can influence the biological activity of the peptide .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the peptide synthesis, such as the pH and temperature, as well as the biological environment in which the peptide is present . For example, the presence of proteolytic enzymes could affect the stability of the peptide .

Biochemical Analysis

Biochemical Properties

Boc-N-methyl-L-leucine interacts with various enzymes and proteins in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is part of the branched-chain amino acids catabolic pathway, which is widely spread among bacteria .

Cellular Effects

This compound has been shown to inhibit tumor cell growth and induce tumor regression in animal models . It inhibits tumor growth by inhibiting mitochondrial membrane potential, which may lead to cell death in cancer cells . Furthermore, this compound also inhibits the proliferation of human prostate cancer cells by blocking the synthesis of nucleic acids and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. The Boc group can be easily removed by treatment with strong acids such as trifluoroacetic acid . This removal process is crucial for the activation of the compound and its subsequent interactions at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, branched-chain amino acid methyl esters, such as this compound, require longer deprotection times, of about 25 minutes, with lower yields compared to amino acids with aliphatic side chains .

Metabolic Pathways

This compound is involved in the branched-chain amino acids catabolic pathway . This pathway generates intermediary products that feed routes of central metabolism, representing a carbon and nitrogen source that supports bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-N-methyl-L-leucine can be synthesized through several methods. One common approach involves the reaction of N-tert-butoxycarbonyl-L-leucine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography .

Another method involves the use of N,O-dimethylhydroxylamine hydrochloride and N-methylpiperidine in the presence of methyl chloroformate. This reaction is carried out in a mixture of methylene chloride and tetrahydrofuran at low temperatures, followed by extraction and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent composition, and reaction time. The final product is typically obtained in the form of a white crystalline solid with high purity .

Chemical Reactions Analysis

Types of Reactions

Boc-N-methyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Boc-N-methyl-L-leucine can be compared with other Boc-protected amino acids, such as Boc-N-methyl-L-alanine, Boc-N-methyl-L-phenylalanine, and Boc-N-methyl-L-valine. These compounds share similar properties and applications in peptide synthesis but differ in the side chain structure of the amino acid residue .

Similar Compounds

This compound stands out due to its unique side chain, which imparts specific properties to the peptides and proteins synthesized using this compound. Its increased proteolytic stability and membrane permeability make it particularly valuable in the development of therapeutic peptides .

Properties

IUPAC Name

(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJFAOXATCRIKU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53363-89-6
Record name (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Boc-N-methyl-L-leucine in the synthesis of PF1022A?

A: this compound serves as a key starting material in the eleven-step synthesis of PF1022A, an anthelmintic cyclodepsipeptide. [] It, along with benzyl 3-phenyl-D-lactate and benzyl D-lactate, provides the structural backbone for this complex molecule.

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